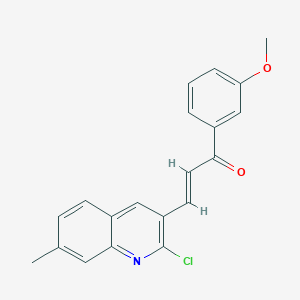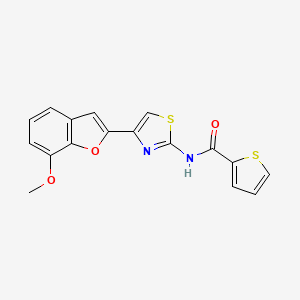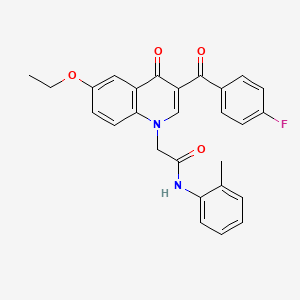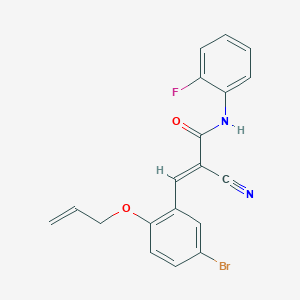
(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMMP is a synthetic compound that belongs to the class of quinoline derivatives, and it has been shown to possess various pharmacological properties.
Aplicaciones Científicas De Investigación
Green Chemistry and Synthesis Techniques
Research has demonstrated innovative synthetic approaches for related compounds, emphasizing green chemistry principles. For instance, the synthesis of thiazolidinone derivatives from related quinoline compounds using both microwave and conventional methods showcases the efficiency and environmental benefits of these techniques. These compounds have been evaluated for their antimicrobial activities, indicating their potential in medicinal chemistry applications (Rana, Mistry, & Desai, 2008).
Anticancer Activities
A significant focus has been on the anticancer potential of quinolinyl acrylate derivatives. Studies reveal these compounds exhibit inhibitory effects against prostate cancer cells both in vitro and in vivo, highlighting their therapeutic relevance. The mechanisms through which these compounds reduce tumor viability include inhibiting cell adhesion, migration, invasion, and neoangiogenesis, suggesting a multi-target approach to cancer treatment (Rodrigues et al., 2012).
Chemical Structure and Properties
Research into the chemical structure and properties of related compounds has yielded insights into their potential applications. For instance, the synthesis and characterization of N-benzyl-chloro-methoxyphenyl-tetrahydroquinoline derivatives provide valuable data for further medicinal chemistry exploration, including X-ray powder diffraction data which aids in understanding the crystalline properties of these compounds (Pinilla et al., 2012).
Corrosion Inhibition
Apart from biomedical applications, some quinoline derivatives have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution, demonstrating the versatility of these compounds in industrial applications. The studies show high inhibition efficiency, suggesting potential for developing new corrosion inhibitors (Prabhu et al., 2008).
Propiedades
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-13-6-7-14-11-16(20(21)22-18(14)10-13)8-9-19(23)15-4-3-5-17(12-15)24-2/h3-12H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBNZLBVTKPUJX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC(=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC(=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile](/img/structure/B2575386.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B2575390.png)
![3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2575393.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide](/img/structure/B2575396.png)
![2-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2575399.png)
![{[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2575401.png)

![N-cyclohexyl-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-methylbenzamide](/img/structure/B2575403.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2575404.png)

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2575407.png)